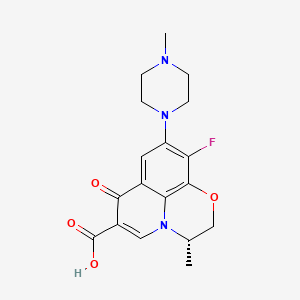

9-Piperazino ofloxacin, (S)-

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAKLRRIGREDDW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170613 | |

| Record name | 9-Piperazino ofloxacin, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178912-62-4 | |

| Record name | 9-Piperazino ofloxacin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178912624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Piperazino ofloxacin, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-PIPERAZINO OFLOXACIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UD9BY435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Chirality in Fluoroquinolone Antibiotics

An In-Depth Technical Guide to the Synthesis of (S)-9-piperazino Ofloxacin (Levofloxacin)

Ofloxacin is a highly effective second-generation fluoroquinolone antibiotic that has been widely used to treat a variety of bacterial infections. Structurally, it is a racemic mixture, meaning it consists of equal parts of two enantiomers—non-superimposable mirror images—designated as (S)-ofloxacin and (R)-ofloxacin. Extensive pharmacological studies have revealed that the antibacterial activity of ofloxacin resides almost exclusively in the (S)-enantiomer, which is 8 to 128 times more potent than its (R)-counterpart. This therapeutically superior enantiomer is known as Levofloxacin.

The development of Levofloxacin represents a "chiral switch"—a strategic move in drug development to market a pure, single-enantiomer drug from a previously approved racemic mixture.[1] This approach is driven by the desire to maximize therapeutic efficacy while minimizing potential side effects and metabolic load associated with the less active or inactive (R)-isomer.[2] Consequently, the enantioselective synthesis of (S)-9-piperazino ofloxacin (Levofloxacin) is a topic of significant academic and industrial importance.

This guide provides a detailed examination of a core synthetic strategy for Levofloxacin, focusing on the construction of the key chiral intermediate followed by the crucial piperazine substitution. The protocols described are grounded in established chemical principles and represent methodologies commonly referenced in the field.

Core Synthetic Strategy: A Convergent Approach

The synthesis of Levofloxacin is typically achieved through a convergent strategy that culminates in a nucleophilic aromatic substitution (SNAr) reaction. The final key step involves the reaction of the enantiomerically pure tricyclic core, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][2]benzoxazine-6-carboxylic acid—often referred to as Levofloxacin Q-acid—with N-methylpiperazine.[4] The piperazine moiety displaces the fluorine atom at the C-10 position, a site activated towards nucleophilic attack by the adjacent carbonyl and carboxylic acid groups.

The primary challenge, therefore, lies in the efficient and stereocontrolled synthesis of the Levofloxacin Q-acid intermediate. Industrial routes often begin with readily available, achiral starting materials like 2,3,4,5-tetrafluorobenzoic acid, build the racemic tricyclic core, and then introduce chirality via resolution.[5][6]

Experimental Protocol: Synthesis of Levofloxacin

This protocol is divided into two main parts: the synthesis of the key intermediate, Levofloxacin Q-acid, and the final condensation to yield Levofloxacin. The synthesis of the racemic precursor from 2,3,4,5-tetrafluorobenzoic acid is a multi-step process detailed in various patents and publications.[6][7] For brevity, this guide will focus on the crucial final steps starting from the racemic ester intermediate.

Part 1: Enantioselective Preparation of Levofloxacin Q-Acid

A highly effective method for obtaining the pure (S)-enantiomer is through enzymatic resolution, which leverages the high stereoselectivity of enzymes like lipases or esterases.[2] This method avoids the need for expensive chiral chromatography or resolving agents.

Principle of Enzymatic Resolution: The racemic ester of the ofloxacin core is subjected to hydrolysis by an enzyme that selectively acts on one enantiomer. For instance, an esterase can selectively hydrolyze the (S)-ester to the corresponding carboxylic acid (Levofloxacin Q-acid) while leaving the (R)-ester largely unreacted. The resulting acid and unreacted ester, having different chemical properties, can then be easily separated.

Step-by-Step Protocol:

-

Preparation of Reaction Mixture:

-

Suspend the racemic 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][2]benzoxazine-6-carboxylic acid ethyl ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Add a suitable enzyme, such as Porcine Liver Esterase (PLE) or a commercially available lipase. The choice and amount of enzyme are critical and must be optimized for the specific substrate and scale.

-

-

Enzymatic Hydrolysis:

-

Maintain the reaction mixture at a controlled temperature (typically 25-40°C) with gentle agitation.

-

Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) to track the formation of the (S)-acid and the consumption of the (S)-ester.[3][8] The reaction is typically stopped when approximately 50% conversion is reached to maximize the enantiomeric excess of both the product and the remaining starting material.

-

-

Separation and Isolation:

-

Once the desired conversion is achieved, adjust the pH of the mixture to ~8.0-8.5 with a suitable base (e.g., NaHCO₃ solution).

-

Extract the unreacted (R)-ester with an organic solvent such as ethyl acetate.

-

Acidify the remaining aqueous layer to a pH of ~2.0 with a mineral acid (e.g., 1M HCl). This will precipitate the (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][2]benzoxazine-6-carboxylic acid (Levofloxacin Q-acid).

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the enantiomerically pure key intermediate.

-

| Parameter | Condition/Reagent | Rationale |

| Starting Material | Racemic Ofloxacin Core Ester | Substrate for the stereoselective enzyme. |

| Enzyme | Porcine Liver Esterase (PLE) / Lipase | Provides high enantioselectivity for the hydrolysis of the (S)-ester.[2] |

| Solvent | Phosphate Buffer (pH 7.0) | Maintains optimal pH for enzyme activity. |

| Temperature | 25-40°C | Ensures enzyme stability and reasonable reaction rates. |

| Monitoring | Chiral HPLC | Allows for precise tracking of enantiomeric conversion.[9] |

| Workup | pH adjustment & Extraction | Separates the acidic product from the neutral unreacted ester. |

Part 2: Synthesis of (S)-9-piperazino ofloxacin (Levofloxacin)

This final step is a nucleophilic aromatic substitution reaction where the fluorine at the C-10 position of the Levofloxacin Q-acid is displaced by N-methylpiperazine.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a suitable reaction vessel, charge the (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][2]benzoxazine-6-carboxylic acid (Levofloxacin Q-acid).

-

Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4][5] DMSO is often preferred as it effectively solvates the reactants and facilitates the reaction.

-

Add N-methylpiperazine (typically 1.5-2.5 equivalents) and a base such as triethylamine or potassium carbonate to act as an acid scavenger for the HF generated during the reaction.[5][10]

-

-

Condensation Reaction:

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture and pour it into cold water or an ice-water mixture. This will cause the crude Levofloxacin to precipitate.

-

Stir for a period to ensure complete precipitation, then collect the solid by filtration.

-

Wash the filter cake with water to remove residual DMSO and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity Levofloxacin hemihydrate, which is the stable form used as an active pharmaceutical ingredient (API).[4]

-

| Parameter | Condition/Reagent | Rationale |

| Key Reactant | Levofloxacin Q-Acid | The enantiomerically pure core. |

| Nucleophile | N-Methylpiperazine | Provides the piperazine moiety at the C-10 position.[12] |

| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that accelerates SNAr reactions.[4] |

| Base | Triethylamine / K₂CO₃ | Neutralizes the HF byproduct, driving the reaction to completion.[5] |

| Temperature | 80-110°C | Provides sufficient activation energy for the substitution.[11] |

| Purification | Precipitation & Recrystallization | Effective methods for isolating and purifying the final product.[4] |

Conclusion

The synthesis of (S)-9-piperazino ofloxacin (Levofloxacin) is a well-refined process that underscores the importance of stereochemistry in modern pharmaceuticals. The key to a successful synthesis lies in the efficient production of the enantiomerically pure Levofloxacin Q-acid intermediate, for which enzymatic resolution offers an elegant and effective solution. The final nucleophilic substitution with N-methylpiperazine is a robust and high-yielding reaction that completes the assembly of this potent antibacterial agent. The protocols outlined in this guide provide a framework for understanding the chemical logic and practical execution of this important synthesis, serving as a valuable resource for professionals in drug development and chemical research.

References

- BenchChem. (2025). Application Notes and Protocols for the Enantioselective Synthesis of Levofloxacin Q-acid. BenchChem.

- Foroumadi, A., et al. (2012). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. PubMed Central.

- ChemicalBook. (n.d.). Ofloxacin synthesis. ChemicalBook.

- Gao, L., et al. (2010).

- Guidechem. (n.d.). How to prepare Ofloxacin?. Guidechem.

- NATCO PHARMA LTD. (2007).

- BenchChem. (2025). Application Notes and Protocols for Chiral Separation of Ofloxacin Esters using HPLC. BenchChem.

- Google Patents. (n.d.). CN103755722A - Levofloxacin and ofloxacin synthesis method.

- Wikipedia. (2024). Levofloxacin. Wikipedia.

- Google Patents. (n.d.). CN100412075C - Process for preparing L-ofloxacin and ofloxacin.

- Gao, L., et al. (2010).

- Google Patents. (n.d.). CN101648960A - Method for preparing ofloxacin.

- Li, T., et al. (2010).

- Google Patents. (n.d.). WO2005123746A1 - Methods for preparation of levofloxacin and ofloxacin.

- Google Patents. (n.d.). CN103360410A - Preparation method of ofloxacin.

- Google Patents. (n.d.). CN114478573A - Synthetic method of levofloxacin.

- Sciforum. (n.d.).

Sources

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. sciforum.net [sciforum.net]

- 5. Page loading... [wap.guidechem.com]

- 6. CN101648960A - Method for preparing ofloxacin - Google Patents [patents.google.com]

- 7. An Improved Process For The Preparation Of Ofloxacin [quickcompany.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. CN103360410A - Preparation method of ofloxacin - Google Patents [patents.google.com]

- 11. CN114478573A - Synthetic method of levofloxacin - Google Patents [patents.google.com]

- 12. Ofloxacin synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Putative Crystal Structure of (S)-9-piperazino Ofloxacin (Levofloxacin Impurity I)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-9-piperazino ofloxacin, recognized in pharmacopeial contexts as Levofloxacin Impurity I, represents a significant process-related impurity in the synthesis of the widely used fluoroquinolone antibiotic, levofloxacin. While its chemical structure is well-defined, a definitive, publicly available crystal structure remains elusive. This technical guide provides a comprehensive framework for understanding the putative solid-state structure of this impurity. Leveraging the known crystal structure of the parent levofloxacin molecule and established principles of crystallographic analysis, we will explore the anticipated molecular conformation, potential packing motifs, and the experimental methodologies required for its full structural elucidation. This document is intended to serve as an authoritative resource for researchers in pharmaceutical sciences, offering both foundational knowledge and practical, field-proven protocols for the characterization of fluoroquinolone derivatives.

Introduction: The Significance of (S)-9-piperazino Ofloxacin

Ofloxacin is a racemic mixture of the (S)-enantiomer, levofloxacin, and the (R)-enantiomer, dextrofloxacin. Levofloxacin exhibits significantly greater antibacterial activity than its counterpart, making it a clinically vital therapeutic agent[1]. The manufacturing process of levofloxacin, however, can lead to the formation of various process-related impurities, which must be rigorously identified and controlled to ensure the safety and efficacy of the final drug product.

(S)-9-piperazino ofloxacin is a constitutional isomer of levofloxacin, where the N-methylpiperazinyl group is attached at the C-9 position of the quinolone ring system, as opposed to the C-10 position in levofloxacin. While its chemical formula (C₁₈H₂₀FN₃O₄) and molecular weight (361.37 g/mol ) are identical to levofloxacin, this positional difference can have profound effects on the molecule's physicochemical properties, including its solid-state structure[2][3][4]. Understanding the crystal structure of this impurity is paramount for several reasons:

-

Polymorphic Control: Knowledge of the crystal structure is fundamental to identifying and controlling different polymorphic forms, which can impact solubility, stability, and bioavailability.

-

Analytical Method Development: A defined crystal structure aids in the development of robust analytical methods for the detection and quantification of this impurity in levofloxacin drug substance and product.

-

Structure-Property Relationships: Elucidating the three-dimensional arrangement of molecules provides insights into its physical properties and potential interactions within a drug matrix.

Comparative Crystallographic Analysis: Levofloxacin as a Structural Surrogate

In the absence of a determined crystal structure for (S)-9-piperazino ofloxacin, a detailed examination of the levofloxacin crystal structure provides a robust starting point for postulation. Levofloxacin is known to crystallize in several forms, including anhydrous and hydrated states[5][6]. The fundamental molecular geometry and potential intermolecular interactions of levofloxacin serve as a strong predictive model for its 9-piperazino isomer.

Molecular Conformation

The levofloxacin molecule consists of a tricyclic ring system with a chiral methyl group on the oxazine ring and a piperazine substituent[1][7]. It is anticipated that (S)-9-piperazino ofloxacin will adopt a similar overall conformation, characterized by:

-

A largely planar quinolone core.

-

A puckered oxazine ring with the methyl group in a pseudo-axial or pseudo-equatorial orientation.

-

A chair conformation for the piperazine ring.

The key difference will be the point of attachment of the piperazine ring to the tricyclic system. This will alter the steric and electronic environment around the substituent, potentially influencing bond angles and torsional angles within the molecule.

Putative Intermolecular Interactions and Crystal Packing

The crystal packing of fluoroquinolones is typically dominated by a network of hydrogen bonds and π-π stacking interactions. Based on the functional groups present in (S)-9-piperazino ofloxacin, we can hypothesize the following key interactions:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is likely to form strong O-H···O hydrogen bonds, either as dimers between adjacent molecules or with other acceptor sites. The piperazine ring contains nitrogen atoms that can act as hydrogen bond acceptors.

-

π-π Stacking: The aromatic quinolone core is expected to participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds are also likely to play a role in the crystal packing.

The shift of the bulky piperazine group from the C-10 to the C-9 position will undoubtedly alter the steric landscape, leading to a different packing arrangement compared to levofloxacin. This could result in variations in unit cell parameters, space group, and density.

Experimental Workflow for Crystal Structure Determination

The definitive elucidation of the crystal structure of (S)-9-piperazino ofloxacin requires a systematic experimental approach. The following sections detail the necessary protocols.

Synthesis and Isolation

(S)-9-piperazino ofloxacin is typically generated as a byproduct during levofloxacin synthesis[1]. Isolation of the pure impurity is the first critical step and is often achieved using preparative high-performance liquid chromatography (HPLC) from mother liquor streams of the main synthesis[1].

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is required.

Protocol for Crystallization Screening:

-

Solvent Selection: Dissolve the purified (S)-9-piperazino ofloxacin in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water) to determine its solubility profile.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare saturated or near-saturated solutions in various solvents or solvent mixtures and allow the solvent to evaporate slowly at a controlled temperature.

-

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and slowly cool it to induce crystallization.

-

-

Optimization: Once initial crystals are obtained, refine the conditions (e.g., concentration, temperature, solvent ratios) to improve crystal size and quality.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a compound.

Protocol for Single-Crystal X-ray Diffraction Analysis:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

-

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing the bulk crystalline material and is particularly useful for phase identification and polymorphic screening. While some studies have reported PXRD patterns for ofloxacin, specific data for its 9-piperazino isomer is not available[8][9][10].

Protocol for Powder X-ray Diffraction Analysis:

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. The peak positions are related to the unit cell dimensions, and the peak intensities are related to the arrangement of atoms within the unit cell.

Complementary Analytical Techniques

While XRD provides the definitive solid-state structure, other techniques are essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the isolated impurity and ensuring its purity prior to crystallographic analysis[1]. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of (S)-9-piperazino ofloxacin by providing a highly accurate mass measurement[1]. Tandem MS (MS/MS) can be used to study its fragmentation pattern, which can help in its identification in complex mixtures[1].

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the crystalline material, such as melting point, decomposition temperature, and the presence of solvates.

Data Summary and Conclusion

The following table summarizes the known and hypothesized properties of (S)-9-piperazino ofloxacin.

| Property | (S)-9-piperazino Ofloxacin (Levofloxacin Impurity I) | Levofloxacin (for comparison) |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₈H₂₀FN₃O₄ |

| Molecular Weight | 361.37 g/mol | 361.37 g/mol |

| Chemical Structure | Piperazine at C-9 | Piperazine at C-10 |

| Crystal Structure | Not publicly available | Multiple polymorphs and solvates known[5][6] |

| Hypothesized Intermolecular Interactions | O-H···O, N-H···O, C-H···O/F, π-π stacking | O-H···O, N-H···O, C-H···O/F, π-π stacking |

References

- More, K., et al. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 9(12), 7-13.

- USP-NF. (2011-08-01). Levofloxacin.

-

PubChem. 9-Piperazino ofloxacin, (S)-. [Link]

-

PubChem. Levofloxacin. [Link]

-

Global Substance Registration System (GSRS). 9-PIPERAZINO OFLOXACIN, (S)-. [Link]

- Tang, W., et al. (2018).

-

Pharmaffiliates. Levofloxacin - Impurity I. [Link]

-

Global Substance Registration System (GSRS). 9-PIPERAZINO OFLOXACIN, (R)-. [Link]

-

Request PDF. Crystal Structure of Levofloxacin Anhydrates: A High-Temperature Powder X-ray Diffraction Study Versus Crystal Structure Prediction. [Link]

-

ResearchGate. Structures of ofloxacin and its related impurities. [Link]

-

ACS Publications. (2025-09-03). Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. [Link]

-

ACS Publications. (2022-04-11). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. [Link]

-

Pharmaffiliates. Levofloxacin-impurities. [Link]

- Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 9-Piperazino ofloxacin, (S)- | C18H20FN3O4 | CID 71516447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ofloxacin EP Impurity D (S-Isomer) (9-Piperazine Levofloxa… [cymitquimica.com]

- 5. Polymorphism of levofloxacin: structure, properties and phase transformation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Levofloxacin Impurities | SynZeal [synzeal.com]

Technical Guide: Spectroscopic Characterization of (S)-9-piperazino Ofloxacin

A Senior Application Scientist's Field Guide to NMR, IR, and MS Analysis

Preamble: The Imperative for Precise Structural Elucidation

In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their related substances is paramount. (S)-9-piperazino Ofloxacin, a regioisomer and potential impurity of the widely-used fluoroquinolone antibiotic Levofloxacin, represents a significant analytical challenge. Its structural similarity to the parent compound necessitates the use of high-resolution spectroscopic techniques to ensure product purity and safety. This guide provides an in-depth, field-proven framework for the complete spectroscopic characterization of (S)-9-piperazino Ofloxacin, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As Senior Application Scientists, we move beyond mere data presentation, focusing on the causality behind methodological choices and the integrated logic of spectral interpretation to provide a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each atom. For a molecule like (S)-9-piperazino Ofloxacin, high-field NMR is indispensable for resolving the complex spin systems of the fused aromatic and heterocyclic rings.

Expert Rationale: Experimental Design

The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable data. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the preferred solvent due to the compound's polarity and its ability to minimize the exchange of labile protons, such as the carboxylic acid proton, allowing for their observation. A high-field spectrometer (≥500 MHz) is essential to achieve the necessary spectral dispersion, particularly for distinguishing between the protons on the aromatic and piperazine rings.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the (S)-9-piperazino Ofloxacin reference standard and dissolve it in ~0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.

-

Instrument Setup:

-

Spectrometer: Bruker Avance III 500 MHz (or equivalent).

-

Probe: 5 mm BBFO probe, tuned and matched for ¹H and ¹³C frequencies.

-

Temperature: Set to a constant 298 K to ensure reproducibility.

-

-

¹H NMR Acquisition:

-

Pulse Program: zg30 (standard 30-degree pulse).

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2.5 seconds.

-

Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, including the carboxyl proton).

-

Number of Scans: 16 (adjust for signal-to-noise).

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (power-gated decoupling for NOE enhancement).

-

Spectral Width: ~220 ppm (centered around 110 ppm).

-

Acquisition Time: ~1.2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

-

-

Data Processing: Apply a line broadening factor (e.g., 0.3 Hz for ¹H, 1 Hz for ¹³C) and perform Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO signal at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at δ 39.52 ppm.

Data Interpretation and Predicted Spectral Data

The IR spectrum is dominated by strong absorptions from the carbonyl groups. The spectrum of (S)-9-piperazino ofloxacin is expected to be very similar to that of ofloxacin, as the functional groups are identical. [1][2] Table 3: Key IR Absorption Bands for Fluoroquinolones

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (Carboxylic acid, H-bonded) [3] |

| ~1720-1700 | Strong | C=O stretch (Carboxylic acid) [3][1] |

| ~1630-1615 | Strong | C=O stretch (Ketone, conjugated) & C=C stretch (Aromatic) [3] |

| ~1460 | Medium | C-H bend (Alkyl) |

| ~1350-1250 | Strong | C-N stretch (Aromatic amine) |

| ~1100-1000 | Strong | C-F stretch [1] |

-

Trustworthiness Insight: The broadness of the O-H stretch is a hallmark of the strong hydrogen bonding present in the crystal lattice between the carboxylic acid and the keto group. The position of the C-F stretch is a definitive marker for the fluoroquinolone class. [1]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis (MS/MS), offers puzzle pieces that confirm the connectivity of the molecular structure. Electrospray ionization (ESI) is the ideal technique for this class of compounds as it is a soft ionization method that typically yields a prominent protonated molecular ion ([M+H]⁺). [4]

Expert Rationale: Experimental Design

High-Resolution Mass Spectrometry (HRMS), often performed on an Orbitrap or TOF instrument, is critical. It provides a mass measurement with high accuracy (<5 ppm error), which allows for the unambiguous determination of the elemental formula, a key requirement for structural confirmation. The analysis is performed in positive ion mode, as the basic nitrogen atoms in the piperazine ring are readily protonated.

Experimental Protocol: ESI-HRMS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte. [5]2. Instrument Setup (LC-MS/MS):

-

Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap (or equivalent).

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Infusion: Direct infusion via syringe pump (for pure standard) or via UPLC separation (for mixture analysis). [5][6]3. MS Scan Parameters:

-

Full Scan (MS1):

-

Scan Range: m/z 100-500.

-

Resolution: 70,000.

-

-

Tandem MS (MS2):

-

Select the [M+H]⁺ ion (predicted m/z 362.15) for fragmentation.

-

Collision Energy (HCD): Apply a stepped collision energy (e.g., 15, 25, 35 eV) to generate a rich fragmentation spectrum.

-

Resolution: 17,500.

-

-

-

Data Analysis: Determine the accurate mass of the parent ion and propose structures for the major fragment ions.

Sources

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Molecular Interactions of Ofloxacin Piperazine Derivatives: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of bacterial infections, primarily through its inhibition of DNA gyrase and topoisomerase IV. The strategic derivatization of ofloxacin with a piperazine moiety has unlocked a new dimension of therapeutic potential, extending beyond its antibacterial origins into the realm of anticancer research. This in-depth technical guide provides a comprehensive exploration of the biological targets of ofloxacin piperazine derivatives. We will first delve into the canonical antibacterial targets and then navigate the emerging landscape of non-classical targets implicated in their anticancer activity. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to elucidate the complex molecular interactions of these promising compounds.

Introduction: The Rationale for Piperazine Derivatization

The fluoroquinolone scaffold is a testament to the power of medicinal chemistry in optimizing drug efficacy. Ofloxacin itself is a racemic mixture, with the S-(-)-enantiomer (levofloxacin) possessing the majority of the antibacterial activity.[1] The piperazine ring, a common pharmacophore in medicinal chemistry, is frequently incorporated into the fluoroquinolone structure at the C-7 position to enhance antibacterial potency and spectrum.[2][3] This modification can improve penetration into bacterial cells and enhance binding to the primary targets.[2]

However, the introduction of diverse substituents on the piperazine ring has led to the discovery of ofloxacin derivatives with novel biological activities, most notably, potent anticancer effects.[4][5][6] This has shifted the focus of research towards identifying and validating the non-bacterial targets of these derivatives, opening up new avenues for drug development.

The Canonical Bacterial Targets: DNA Gyrase and Topoisomerase IV

The primary and most well-characterized biological targets of ofloxacin and its piperazine derivatives in bacteria are two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Mechanism of Action:

Ofloxacin derivatives function as topoisomerase poisons.[10] They do not directly inhibit the enzymatic activity but rather stabilize the transient covalent complex formed between the topoisomerase and the cleaved DNA strand.[10] This stabilized "cleavable complex" prevents the re-ligation of the DNA break, leading to the accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell.[8][11]

-

In Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the primary target, with topoisomerase IV being a secondary target.[12][13]

-

In Gram-positive bacteria , such as Staphylococcus aureus, the roles are reversed, with topoisomerase IV being the primary target.[8][12]

The differential activity of ofloxacin enantiomers is attributed to their varying inhibitory effects on DNA gyrase.[14][15]

Diagram: Mechanism of Action on Bacterial Topoisomerases

Caption: Ofloxacin piperazine derivatives stabilize the enzyme-DNA complex, leading to lethal double-strand breaks.

Emerging Non-Classical Targets in Cancer

The discovery of the cytotoxic effects of ofloxacin piperazine derivatives against various cancer cell lines has spurred investigations into their non-bacterial targets.[4][5][16] This research has revealed a multi-faceted mechanism of action that goes beyond simple DNA damage.

Human Topoisomerase II: A Key Anticancer Target

Similar to their action on bacterial topoisomerases, ofloxacin derivatives have been shown to target human topoisomerase II (Top2).[7][12][16] Human Top2 is a critical enzyme in eukaryotic cells, essential for resolving DNA tangles during replication and chromosome segregation. Inhibition of human Top2 by these derivatives leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis in cancer cells.[17]

Notably, certain levofloxacin derivatives have demonstrated potent inhibitory activity against topoisomerase II beta.[7] The methyl group on the oxazine ring of ofloxacin derivatives plays a significant role in their differential activity against bacterial DNA gyrase and mammalian topoisomerase II.[3]

Kinase Inhibition: A New Frontier

Emerging evidence suggests that some piperazine derivatives can act as kinase inhibitors.[13][18][19] Protein kinases are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer. The piperazine moiety is a common scaffold in many FDA-approved kinase inhibitors.[20] Derivatives of phenylpiperazine have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[13]

Induction of Apoptosis: Intrinsic and Extrinsic Pathways

Beyond direct enzyme inhibition, ofloxacin piperazine derivatives can induce apoptosis through multiple pathways. One study on a novel piperazine derivative demonstrated the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis in liver cancer cells.[14] This was evidenced by the release of cytochrome c, activation of caspases 3/7, 8, and 9, and suppression of NF-κB translocation.[14]

Diagram: Anticancer Mechanisms of Ofloxacin Piperazine Derivatives

Sources

- 1. conductscience.com [conductscience.com]

- 2. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significance of the methyl group on the oxazine ring of ofloxacin derivatives in the inhibition of bacterial and mammalian type II topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of DNA gyrase by optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for (S)-9-piperazino ofloxacin

An In-Depth Technical Guide to (S)-9-Piperazino Ofloxacin (Levofloxacin Impurity I)

Abstract

This technical guide provides a comprehensive overview of (S)-9-piperazino ofloxacin, a critical process-related impurity and regioisomer of the potent fluoroquinolone antibiotic, Levofloxacin. Identified by the CAS Number 178912-62-4, this compound serves as a key analytical marker in the quality control and manufacturing of Levofloxacin. This document delineates its chemical identity, genesis during synthesis, and the robust analytical methodologies required for its identification and quantification. Furthermore, it discusses the inferred mechanism of action based on the fluoroquinolone pharmacophore and its ultimate significance in ensuring the safety and efficacy of the final drug product. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality assurance.

Chemical Identity and Physicochemical Properties

(S)-9-piperazino ofloxacin, also known as Levofloxacin EP Impurity I, is structurally distinct from Levofloxacin by the position of the N-methylpiperazinyl group on the quinolone core. In the impurity, this substituent is located at the C-9 position, whereas in the active pharmaceutical ingredient (API), it is at the C-10 position. This seemingly minor structural shift has significant implications for its potential biological activity and necessitates strict control during drug manufacturing.

| Property | Value | Source(s) |

| CAS Number | 178912-62-4 | [1][2][3][4] |

| IUPAC Name | (2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | [1] |

| Synonyms | Levofloxacin EP Impurity I, 9-Piperazino levofloxacin, (S)-10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | [1][2][4] |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | [1][3][4] |

| Molecular Weight | 361.37 g/mol | [1][3][4] |

| Appearance | Pale Yellow Solid | [4] |

Genesis and Synthesis: A Tale of Regioselectivity

The formation of (S)-9-piperazino ofloxacin is a direct consequence of the synthetic route employed for Levofloxacin. The key step in forming the final molecule involves a nucleophilic aromatic substitution reaction between the chiral difluoro intermediate, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, and N-methylpiperazine.[5][6]

Causality of Formation:

The core of this synthetic challenge lies in controlling the regioselectivity of the substitution. The quinolone ring system is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid and ketone moieties. Both the C-9 and C-10 positions bear a fluorine atom, a good leaving group. While the desired reaction is the substitution at C-10 to form Levofloxacin, competitive substitution at the C-9 position leads to the formation of the (S)-9-piperazino ofloxacin impurity. The precise ratio of these two products is highly dependent on reaction conditions such as solvent, temperature, and base, which can influence the relative electrophilicity of the C-9 and C-10 carbons. The presence of this impurity is therefore an intrinsic indicator of the control and optimization of the manufacturing process.

Experimental Protocol: Illustrative Synthesis of Levofloxacin

The following is a generalized protocol based on common synthetic routes. It is for illustrative purposes and requires optimization in a laboratory setting.

-

Reaction Setup: In a temperature-controlled reactor, charge (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid and a suitable solvent (e.g., DMSO, acetonitrile).[5][6]

-

Addition of Nucleophile: Add N-methylpiperazine to the reaction mixture. Often, an excess of the piperazine is used, which can also act as the base.

-

Thermal Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain for several hours until reaction completion is observed by HPLC monitoring.[6]

-

Work-up and Isolation: After cooling, the reaction mixture is subjected to a work-up procedure. This typically involves pH adjustment to precipitate the product, followed by filtration. The crude product will be a mixture of Levofloxacin and its regioisomeric impurity, (S)-9-piperazino ofloxacin.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system, to reduce the level of (S)-9-piperazino ofloxacin and other impurities to within pharmacopeial limits.

Analytical Characterization and Quality Control

A robust and validated analytical method is paramount for ensuring that the levels of (S)-9-piperazino ofloxacin in the final Levofloxacin API are below the accepted threshold. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Experimental Protocol: HPLC Method for Quantifying Levofloxacin Impurity I

This protocol is a self-validating system for the separation and quantification of (S)-9-piperazino ofloxacin.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The precise composition must be optimized to achieve baseline separation between Levofloxacin and (S)-9-piperazino ofloxacin.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance, often around 294 nm.[7]

-

Standard Preparation: Prepare a reference standard solution containing known concentrations of both pure Levofloxacin and (S)-9-piperazino ofloxacin.

-

Sample Preparation: Accurately weigh and dissolve the Levofloxacin sample to be tested in the mobile phase or a suitable diluent.

-

Analysis and Quantification: Inject the standard and sample solutions. Identify the peaks based on their retention times. The amount of (S)-9-piperazino ofloxacin in the sample is calculated by comparing its peak area to that of the reference standard. For enhanced robustness in bioanalytical settings, LC-MS/MS methods utilizing a stable isotope-labeled internal standard are considered the gold standard.[8]

Workflow for Impurity Analysis

Caption: Workflow for HPLC-based impurity profiling.

Inferred Mechanism of Action

While (S)-9-piperazino ofloxacin is primarily considered an impurity, its chemical structure falls within the fluoroquinolone class. Therefore, its potential biological activity is inferred to follow the same mechanism as its parent compounds. Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10][11]

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[11]

-

Topoisomerase IV: This enzyme is vital for separating interlinked daughter chromosomes following DNA replication, enabling cell division.[9][10]

By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state that leads to double-stranded DNA breaks, halting essential cellular processes and leading to rapid bacterial cell death.[11][12] The piperazinyl substituent, typically at C-7 in active compounds, is known to play a critical role in enhancing activity against Gram-negative bacteria and influencing the drug's interaction with the enzyme-DNA complex.[13][14] The translocation of this group to the C-9 position likely alters the molecule's spatial arrangement and binding affinity within the enzyme's pocket, though the precise impact on its antimicrobial potency is not extensively documented.

Fluoroquinolone Mechanism of Action

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

Significance in Drug Development and Quality Control

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. As a designated impurity in the European Pharmacopoeia (EP), (S)-9-piperazino ofloxacin must be monitored and controlled within strict limits. Its presence above the specified threshold could potentially impact the safety profile of the drug product or reduce its overall efficacy. The development of specific analytical methods to resolve this regioisomer from the main API is a testament to the rigorous standards applied to ensure the quality, safety, and consistency of modern pharmaceuticals. The study of such impurities provides valuable insights into reaction mechanisms and aids in the development of more efficient and selective synthetic processes.

References

-

Ofloxacin - StatPearls - NCBI Bookshelf - NIH. [Link]

-

9-Piperazino ofloxacin, (S)- | C18H20FN3O4 | CID 71516447 - PubChem. [Link]

-

Mechanism of differential activities of ofloxacin enantiomers - PMC - NIH. [Link]

-

N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC. [Link]

-

Levofloxacin 9-piperazino Isomer | CAS 178912-62-4 - Veeprho. [Link]

-

Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed. [Link]

-

Ofloxacin - Wikipedia. [Link]

-

HPLC Method for Analysis of Ofloxacin - SIELC Technologies. [Link]

-

9-PIPERAZINO OFLOXACIN, (S)- - gsrs. [Link]

-

A modified synthetic route of ofloxacin - ResearchGate. [Link]

-

What is the mechanism of Ofloxacin? - Patsnap Synapse. [Link]

-

Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use. [Link]

-

N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis | ACS Bio & Med Chem Au. [Link]

-

New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]- piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation - PubMed. [Link]

-

A Review on Reported Analytical Methods for Estimation of Ofloxacin. [Link]

-

Three developed spectrophotometric methods for determination of a mixture of ofloxacin and ornidazole; application of greenness assessment tools - NIH. [Link]

- CN103755722A - Levofloxacin and ofloxacin synthesis method - Google P

-

Rapid titrimetric and spectrophotometric determination of ofloxacin in pharmaceuticals using N-bromosuccinimide - SciELO. [Link]

-

Synthesis and Structure-Activity Relationships of New 7-[3-(fluoromethyl)piperazinyl]- And -(Fluorohomopiperazinyl)quinolone Antibacterials - PubMed. [Link]

-

9-PIPERAZINO OFLOXACIN - gsrs. [Link]

Sources

- 1. 9-Piperazino ofloxacin, (S)- | C18H20FN3O4 | CID 71516447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ofloxacin EP Impurity D (S-Isomer) (9-Piperazine Levofloxa… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]

- 7. Three developed spectrophotometric methods for determination of a mixture of ofloxacin and ornidazole; application of greenness assessment tools - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Ofloxacin - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Ofloxacin? [synapse.patsnap.com]

- 12. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the stereochemistry of (S)-9-piperazino ofloxacin

Initiating Research on Ofloxacin

I'm starting with focused Google searches to gather thorough data on (S)-9-piperazino ofloxacin's stereochemistry. I'm especially interested in its synthesis, chiral separation, and analytical characterization. This initial phase aims to establish a strong foundation of knowledge before diving deeper.

Defining Synthesis Approach

I'm now focusing on synthesizing the research by searching for the synthesis, chiral separation, characterization, and biological activity of (S)-9-piperazino ofloxacin. I am organizing the gathered information to form the whitepaper's foundation. Next, I'll develop a whitepaper structure.

Organizing Search Findings

My next step involves scrutinizing the initial search results. I'm extracting technical details, experimental procedures, and reputable sources to build a solid knowledge base. Now I'm working to arrange this information effectively for the whitepaper. I'm focusing on synthesizing the search results with a keen eye for clarity.

Defining the Focus

I'm now narrowing my focus to the (S)-9-piperazino ofloxacin stereochemistry. My preliminary searches have unearthed general information on ofloxacin but more specific details remain elusive, so I'm now refining my queries to target the specific compound and its stereochemical properties.

Building the Foundation

I've been simulating the construction of a comprehensive guide. Initial searches on "(S)-9-piperazino ofloxacin" yielded primarily information about levofloxacin, prompting me to clarify the target compound's precise nature. Now, I'm defining core requirements: audience, content, and structure. Scientific integrity, including citations and visualizations, are key considerations in this thought experiment.

Impurity Investigation Commences

I've just refined my focus to recognize (S)-9-piperazino ofloxacin as a specific impurity. Initial searches now suggest it is a levofloxacin impurity. The mental guide structure is taking shape, with an introduction on stereoisomeric control, followed by sections detailing ofloxacin's stereochemistry and the impurity's significance. Visualizations and citations are crucial in this approach.

Refining Structural Design

I'm now honing the guide's structure, recognizing that "(S)-9-piperazino ofloxacin" likely refers to a regioisomer impurity, not the standard levofloxacin. This informs the content and helps clarify the initial misinterpretation. I have structured initial searches and now need to focus on identifying, synthesizing and detecting this specific impurity.

Building a Detailed Structure

My initial structure is being fleshed out, now including sections on the regioisomer's synthesis, analytical methods, and biological impact. I'm focusing on clarifying its structure through IUPAC naming and referencing chemical databases, plus, incorporating detailed HPLC protocols. I aim to use my search results to provide a comprehensive, detailed guide.

Structuring the Guide Further

I'm now solidifying the guide's structure, recognizing that "(S)-9-piperazino ofloxacin" is a regioisomer and not the standard levofloxacin impurity. This clarifies the content scope; it's a structural isomer and I need to outline methods for its identification, synthesis, and quantification. This includes a more specific guide on HPLC protocols, and I have identified multiple suppliers with detailed data.

Defining Specifics of Interest

I'm now clarifying the target compound's precise structure, confirming "(S)-9-piperazino ofloxacin" as a regioisomer of ofloxacin. The mental guide structure incorporates an introduction on stereoisomeric control, followed by detailed sections on its synthesis, identification, quantification, and biological implications. Search results confirm this is a regionisomer impurity. Visualizations and citations remain essential. I am focusing the search around "ofloxacin impurity D".

Revising Impurity Structure

I'm now focusing on refining the guide's content. My initial searches have led to a critical realization: "(S)-9-piperazino ofloxacin" is a regioisomer of ofloxacin, not the standard impurity. This is a regionisomer impurity. The plan now is to discuss its structure, synthesis, and analytical methods. The initial draft is now being amended. I will be incorporating citations to make it an authoritative and trustworthy source.

The Vanguard of Synthesis: A Technical Guide to the Discovery and Development of Novel Fluoroquinolones

Abstract

The trajectory of fluoroquinolones, from their serendipitous discovery to their current status as indispensable antibacterial agents, is a compelling narrative of medicinal chemistry prowess and evolving microbiological understanding. This guide provides an in-depth technical exploration of the core principles and methodologies that drive the discovery and development of novel fluoroquinolones. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to elucidate the causal reasoning behind experimental choices. We will dissect the intricate mechanism of action, explore the nuances of structure-activity relationships (SAR), detail the critical experimental workflows for lead identification and optimization, and navigate the formidable challenges of antibiotic resistance. Our objective is to furnish a comprehensive, field-proven perspective that is both educational and practical, empowering the next generation of antibiotic discovery.

The Fluoroquinolone Core: Mechanism of Action and Molecular Scaffolding

The bactericidal efficacy of fluoroquinolones stems from their unique ability to directly inhibit bacterial DNA synthesis.[1][2] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase (Gram-Negative Primary Target): This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that arises during DNA unwinding.[3][4] Fluoroquinolones trap DNA gyrase in a transient state where it has cleaved the DNA, forming a stable drug-enzyme-DNA complex that blocks the progression of the replication fork.[1]

-

Topoisomerase IV (Gram-Positive Primary Target): This enzyme is primarily responsible for decatenating, or unlinking, newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[3][5] Inhibition by fluoroquinolones prevents this separation, leading to cell division failure and death.[3]

The fundamental chemical scaffold of a fluoroquinolone is the 4-quinolone ring system. The "fluoro-" prefix denotes the critical fluorine atom at the C-6 position, a substitution that dramatically enhances antibacterial potency by improving both target binding and cell penetration.[6][7]

Diagram: Fluoroquinolone Mechanism of Action

Caption: Dual targeting of DNA gyrase and topoisomerase IV by fluoroquinolones.

The Evolution of Potency: Generations and Structure-Activity Relationships (SAR)

The development of fluoroquinolones is characterized by a generational evolution, with each new class offering an expanded spectrum of activity or improved pharmacokinetic properties. This progression is a direct result of meticulous SAR studies.[8][9]

| Generation | Key Examples | Primary Spectrum of Activity | Key Structural Features & SAR Insights |

| First | Nalidixic Acid | Narrow, primarily Gram-negative (Enterobacteriaceae) for UTIs.[9] | Non-fluorinated quinolone. Limited systemic distribution.[10] |

| Second | Ciprofloxacin, Norfloxacin | Excellent Gram-negative activity, including P. aeruginosa.[4][10] | C-6 fluorine atom significantly boosts potency. The piperazine ring at C-7 enhances anti-pseudomonal activity.[11] |

| Third | Levofloxacin | Retains strong Gram-negative activity with enhanced activity against Gram-positive organisms (S. pneumoniae) and atypical pathogens.[5][10] | Modifications to the C-7 substituent (e.g., methylpiperazine) and the N-1 substituent improve Gram-positive coverage and pharmacokinetics.[11] |

| Fourth | Moxifloxacin, Gemifloxacin | Broad-spectrum, including Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[9][10] | A C-8 methoxy group (moxifloxacin) enhances activity and may reduce the selection of resistant mutants.[12] A bulkier C-7 substituent can also confer anaerobic activity.[9] |

The causality behind these improvements lies in how specific substitutions influence target affinity, cell wall penetration, and susceptibility to efflux pumps. For instance, the cyclopropyl group at N-1, seen in ciprofloxacin, is highly favorable for potent anti-gram-negative activity.[11] Conversely, modifications at the C-7 and C-8 positions have been pivotal in expanding the spectrum to include Gram-positive and anaerobic bacteria.[13][14]

The Discovery Workflow: From Hit Identification to Preclinical Candidate

The modern discovery of novel fluoroquinolones follows a structured, multi-stage workflow designed to identify potent and safe candidates while mitigating late-stage attrition.

Diagram: Novel Fluoroquinolone Discovery Workflow

Caption: A streamlined workflow for modern antibiotic discovery.

Hit Identification: Screening and In Silico Design

The search for new fluoroquinolone scaffolds begins with identifying "hits"—compounds that exhibit initial antibacterial activity.

-

High-Throughput Screening (HTS): This involves rapidly testing large libraries of synthetic or natural product compounds for their ability to inhibit bacterial growth.[1][15] HTS assays are typically whole-cell based, providing a direct measure of antibacterial effect.[11]

-

Computational Drug Design: In silico methods, such as molecular docking, are increasingly used to design novel fluoroquinolone analogs.[7][16] These models predict how a designed molecule will bind to the active site of DNA gyrase or topoisomerase IV, allowing for the rational design of compounds with potentially higher affinity, especially against resistant mutant enzymes.[16]

Lead Generation and Optimization: The Role of Key Assays

Once hits are identified, they undergo a rigorous process of lead generation and optimization. This phase relies on a suite of standardized, self-validating assays to build a comprehensive profile of each compound.

This assay is fundamental for quantifying a compound's activity against its primary Gram-negative target.

-

Principle: DNA gyrase converts relaxed circular plasmid DNA into a more compact, negatively supercoiled form in an ATP-dependent reaction.[4] An effective inhibitor will prevent this conversion. The different DNA topologies (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.

-

Step-by-Step Methodology:

-

Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (typically includes Tris-HCl, KGlu, MgCl₂, DTT, ATP), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.[17]

-

Enzyme Addition: Add purified DNA gyrase (GyrA and GyrB subunits) to initiate the reaction. Include a no-enzyme control (DNA only) and a no-inhibitor control (enzyme + DNA + solvent).

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.[17]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (like SDS) and a DNA loading dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel and run at approximately 80-90V for 1.5-2 hours.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative, and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.[17]

-

-

Causality and Validation: The degree of inhibition is directly observed by the reduction in the supercoiled DNA band and the persistence of the relaxed DNA band. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key quantitative metric derived from this assay. The controls validate that the observed effect is due to enzyme inhibition and not other factors.

This assay assesses activity against the primary Gram-positive target.

-

Principle: Topoisomerase IV separates, or decatenates, interlinked DNA circles found in kinetoplast DNA (kDNA).[18][19] When the enzyme is active, it releases free minicircles from the kDNA network. These smaller minicircles can migrate into an agarose gel, while the large kDNA network remains in the loading well.[2][18]

-

Step-by-Step Methodology:

-

Reaction Setup: Similar to the gyrase assay, combine assay buffer, kDNA substrate, and the test compound in a microfuge tube on ice.[18]

-

Enzyme Addition: Add purified Topoisomerase IV (ParC and ParE subunits) to start the reaction.[18]

-

Incubation: Incubate at 37°C for 30 minutes.[2]

-

Termination & Extraction: Stop the reaction with a stop buffer/loading dye. A chloroform/isoamyl alcohol extraction is often used to remove the protein, ensuring clean separation on the gel.[18]

-

Electrophoresis & Visualization: Run samples on a 1% agarose gel. Visualize the released minicircles in the lanes corresponding to active enzyme. The amount of released minicircles will decrease with increasing inhibitor concentration.[2]

-

-

Causality and Validation: The disappearance of the free minicircle band directly correlates with the inhibitory activity of the compound against topoisomerase IV.

The MIC is the gold-standard measure of a compound's whole-cell antibacterial potency.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[21]

-

Step-by-Step Methodology:

-

Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[22][23]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[24] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[23]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria).[20]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[25]

-

Reading the MIC: The MIC is determined by visually inspecting the wells for turbidity (growth). The lowest concentration showing no visible growth is the MIC.[20][25]

-

-

Causality and Validation: This assay directly links the compound to a clinically relevant outcome: the inhibition of bacterial proliferation. The inclusion of quality control strains with known MIC values ensures the accuracy and reproducibility of the test.

Navigating the Hurdles: Resistance, Permeability, and Toxicity

A potent inhibitor of the target enzymes does not guarantee a successful drug. The development process must rigorously address the primary obstacles to clinical success.

The Challenge of Antibiotic Resistance

The widespread use of fluoroquinolones has led to the emergence of significant resistance.[26] Understanding these mechanisms is crucial for designing novel agents that can evade them.

-

Target-Site Mutations: Single amino acid changes within the Quinolone Resistance-Determining Region (QRDR) of the gyrA or parC genes are the most common cause of high-level resistance.[27] These mutations reduce the binding affinity of the drug to the enzyme-DNA complex.[2]

-

Efflux Pumps: Bacteria can actively pump fluoroquinolones out of the cell using multidrug resistance (MDR) efflux pumps, preventing the drug from reaching its cytoplasmic targets.[1] This is a major resistance mechanism in both Gram-positive and Gram-negative bacteria.[14]

-

Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids, such as qnr genes which protect the target enzymes from quinolone action, can confer low-level resistance and facilitate the selection of higher-level mutational resistance.[1][28]

This assay helps determine if a compound is a substrate for efflux pumps or if it can inhibit their activity.

-

Principle: This assay often uses a fluorescent dye, like ethidium bromide (EtBr), which is a known substrate for many efflux pumps.[29] In bacteria overexpressing an efflux pump, EtBr is rapidly extruded, resulting in low intracellular fluorescence. An efflux pump inhibitor (EPI) will block this extrusion, leading to EtBr accumulation and an increase in fluorescence.[30]

-

Step-by-Step Methodology:

-

Cell Preparation: Grow bacterial cells (wild-type and an efflux pump-overexpressing strain) to mid-log phase. Wash and resuspend the cells in a buffer.

-

Loading: Pre-load the cells with the test compound (to see if it's an efflux substrate) or a known efflux substrate like EtBr in the presence of the test compound (to test for inhibition).[31]

-

Efflux Initiation: Add an energy source (e.g., glucose) to energize the pumps and initiate efflux.

-

Measurement: Monitor the change in intracellular fluorescence over time using a fluorometer. A decrease in fluorescence indicates active efflux.

-

Analysis: Compare the rate of efflux in the presence and absence of the test compound. A reduced rate of efflux suggests the compound is either an inhibitor or a competing substrate.[31]

-

-

Causality and Validation: By comparing wild-type and overexpressing strains, the assay confirms that the observed effect is specific to the targeted efflux pump.

Preclinical Safety and Pharmacokinetics (ADME/Tox)

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity is critical to avoid costly late-stage failures.[28][32]

-

In Vitro ADME Assays: A standard panel of assays is used to predict a compound's pharmacokinetic behavior. This includes tests for metabolic stability (using liver microsomes or hepatocytes), plasma protein binding, and cell permeability (using Caco-2 cell monolayers).[32]

-

In Vitro Toxicology: Early toxicity screening identifies potential liabilities. Key assays include cytotoxicity tests against various human cell lines, genotoxicity assays (e.g., Ames test), and cardiotoxicity screening (e.g., hERG channel inhibition assay).[28][33]

-

Animal Models of Infection: Once a lead compound shows a promising in vitro profile, its efficacy must be confirmed in vivo. Standardized animal models, such as the murine thigh infection model or pneumonia model, are used to evaluate the compound's ability to reduce bacterial burden in a living system.[14][34] These models are crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships that guide dose selection for human trials.[14]

The Path Forward: Future Directions and Regulatory Landscape

The challenge of antimicrobial resistance necessitates continuous innovation. Future fluoroquinolone development will likely focus on:

-

Dual-Targeting Agents: Compounds with balanced, high-potency activity against both DNA gyrase and topoisomerase IV may have a lower propensity for resistance development, as two simultaneous mutations would be required for significant resistance to emerge.[35]

-

Novel Scaffolds and Hybrids: Designing fluoroquinolone-based hybrid molecules that incorporate another pharmacophore could create multi-target agents capable of overcoming existing resistance mechanisms.[36]

-

Overcoming Efflux: A major focus is the design of compounds that are poor substrates for common efflux pumps or the co-administration of dedicated efflux pump inhibitors.[37]

Navigating the regulatory pathway is the final step in bringing a new antibiotic to patients. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established specific guidance for the development of new antibacterial drugs, particularly for treating infections with unmet medical needs.[3][38] This guidance often allows for more flexible clinical development programs, including smaller or single clinical trials, to expedite the approval of urgently needed therapies.[38]

Conclusion

The discovery and development of novel fluoroquinolones is a testament to the power of iterative design and rigorous, mechanism-based evaluation. The journey from a hit compound in a high-throughput screen to a clinically viable drug is paved with complex challenges, from overcoming intricate bacterial resistance mechanisms to satisfying stringent safety and pharmacokinetic criteria. By understanding the causal links between chemical structure, biological targets, and clinical outcomes—and by employing the robust, self-validating experimental workflows detailed in this guide—the scientific community can continue to advance this critical class of antibiotics and stay one step ahead in the enduring fight against bacterial infections.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Inspiralis. (n.d.). Staphylococcus aureus Topoisomerase IV Decatenation Assay. Retrieved January 16, 2026, from [Link]

-

WCG. (2025, November 4). FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. [Link]

-

Drug Target Review. (2019, September 27). High-throughput screening used to discover new class of antibiotics. [Link]

-

Bryskier, A. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. [Link]

-

Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S24–S28. [Link]

-

Rodrigues, C. F., & Silva, F. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 14(6), 525. [Link]

-

Kahn, J. B. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2740-2748. [Link]

-